{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid
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Overview
Description
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is a complex organic compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol . This compound is characterized by the presence of a benzimidazole ring, a phenoxyethyl group, and a thioacetic acid moiety. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that phenoxyethanol, a compound with a similar structure, has been found to have antimicrobial properties and is effective against strains of pseudomonas aeruginosa .
Mode of Action
Phenoxyethanol, a structurally similar compound, has been shown to have antibacterial properties
Biochemical Pathways
It’s worth noting that the metabolism of drugs and their biological effects are complex and involve multiple pathways
Pharmacokinetics
A study on the pharmacokinetics of phenoxyethanol, a structurally similar compound, found that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid
Result of Action
It’s worth noting that phenoxyethanol, a structurally similar compound, has been found to have antimicrobial properties
Action Environment
It’s worth noting that the action of drugs can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid typically involves multiple steps:
Formation of 2-Phenoxyethylbenzimidazole: This step involves the reaction of 2-phenoxyethylamine with o-phenylenediamine in the presence of a suitable catalyst to form 2-phenoxyethylbenzimidazole.
Thioacetic Acid Addition: The 2-phenoxyethylbenzimidazole is then reacted with thioacetic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol group.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl Acrylate: Similar in structure but lacks the benzimidazole ring.
Phenoxyethanol: Contains the phenoxyethyl group but lacks the benzimidazole and thioacetic acid moieties.
Uniqueness
{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
IUPAC Name |
2-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(21)12-23-17-18-14-8-4-5-9-15(14)19(17)10-11-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALXCFTRUHOKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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